1,3-Propanediamine, N,N-bis(2-chloroethyl)-N',N'-dimethyl-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Propanediamine, N,N-bis(2-chloroethyl)-N’,N’-dimethyl-, dihydrochloride is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes two chloroethyl groups and a dimethyl group attached to a propanediamine backbone. It is commonly used in research and industrial applications due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediamine, N,N-bis(2-chloroethyl)-N’,N’-dimethyl-, dihydrochloride typically involves the reaction of 1,3-propanediamine with 2-chloroethyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:
1,3-Propanediamine+2Chloroethyl Chloride→1,3-Propanediamine, N,N-bis(2-chloroethyl)-N’,N’-dimethyl-, dihydrochloride
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar reaction conditions but with optimized parameters to enhance yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Propanediamine, N,N-bis(2-chloroethyl)-N’,N’-dimethyl-, dihydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted with other nucleophiles, leading to the formation of new compounds.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxidized products.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of new amine derivatives, while oxidation reactions can produce corresponding oxidized compounds.
Scientific Research Applications
1,3-Propanediamine, N,N-bis(2-chloroethyl)-N’,N’-dimethyl-, dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce chloroethyl groups into molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Propanediamine, N,N-bis(2-chloroethyl)-N’,N’-dimethyl-, dihydrochloride involves its interaction with molecular targets such as proteins and nucleic acids. The chloroethyl groups can form covalent bonds with nucleophilic sites on these molecules, leading to modifications that can alter their function. This reactivity is the basis for its use in various applications, including its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Propanediamine, N,N-bis(2-chloroethyl)-: Lacks the dimethyl group, leading to different reactivity and applications.
1,3-Propanediamine, N,N-bis(2-chloroethyl)-N’-(2-methoxy-9-acridinyl)-, dihydrochloride: Contains an additional acridinyl group, which imparts unique properties.
Uniqueness
1,3-Propanediamine, N,N-bis(2-chloroethyl)-N’,N’-dimethyl-, dihydrochloride is unique due to the presence of both chloroethyl and dimethyl groups, which confer distinct reactivity and versatility. This makes it suitable for a wide range of applications in research and industry.
Properties
CAS No. |
102308-90-7 |
---|---|
Molecular Formula |
C9H22Cl4N2 |
Molecular Weight |
300.1 g/mol |
IUPAC Name |
N',N'-bis(2-chloroethyl)-N,N-dimethylpropane-1,3-diamine;dihydrochloride |
InChI |
InChI=1S/C9H20Cl2N2.2ClH/c1-12(2)6-3-7-13(8-4-10)9-5-11;;/h3-9H2,1-2H3;2*1H |
InChI Key |
MGYXGKGSBRWEIA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN(CCCl)CCCl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.